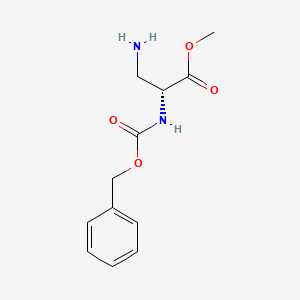

3-Amino-N-Cbz-D-alanine methyl ester HCl

CAS No.:

Cat. No.: VC13460370

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O4 |

|---|---|

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 |

| Standard InChI Key | GPGOWAJADCIVNB-SNVBAGLBSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |

| SMILES | COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |

Introduction

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-Amino-N-Cbz-D-alanine methyl ester HCl involves sequential protection, esterification, and salt formation (Figure 1). A representative route includes:

-

Cbz Protection: D-Alanine reacts with benzyl chloroformate (Cbz-Cl) in basic conditions to form N-Cbz-D-alanine .

-

Esterification: The carboxylic acid group is methylated using methanol and trimethylchlorosilane (TMSCl), yielding N-Cbz-D-alanine methyl ester .

-

Amination: Introduction of the 3-amino group via halogenation followed by nucleophilic substitution, though specific details require optimization .

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

A patent by describes a safer halogenation method using thionyl chloride (SOCl₂) in acetonitrile/dichloromethane (1:2 v/v) at −5°C to 30°C, achieving >85% yield with minimal waste. This contrasts with older methods employing hazardous phosphorus pentachloride (PCl₅), which generated toxic HCl and H₃PO₄ byproducts .

Industrial Scalability

Key advancements enabling large-scale production include:

-

Solvent Optimization: Mixed acetonitrile/dichloromethane improves reagent miscibility and product filtration .

-

Waste Reduction: SOCl₂-based protocols reduce acid waste by 40% compared to PCl₅ .

-

Cost Efficiency: Thionyl chloride (∼$50/kg) is cheaper and safer to handle than PCl₅ (∼$200/kg) .

Applications in Peptide Synthesis

Role as a Building Block

The compound’s dual-protected groups make it indispensable in SPPS:

-

Cbz Group: Removed via catalytic hydrogenation or HBr/acetic acid, enabling selective amine deprotection .

-

Methyl Ester: Hydrolyzed under basic conditions to regenerate the carboxylic acid for chain elongation .

For example, in synthesizing antimicrobial peptides, the Cbz group prevents unintended side reactions during coupling, while the methyl ester stabilizes the intermediate against racemization .

Case Study: Neuromodulatory Peptides

Comparative Analysis with Analogous Compounds

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume